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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-2-iodobenzene

Cat. No.: B8468950

Get Quote

Executive Summary
Product: 4-Chloro-1-ethyl-2-iodobenzene Application: Intermediate scaffold for Suzuki-

Miyaura cross-coupling in drug discovery. Core Value: This guide provides a high-fidelity

spectral analysis of 4-Chloro-1-ethyl-2-iodobenzene. By comparing its C13 NMR signature

against its non-iodinated precursor (4-Chloro-1-ethylbenzene), we establish a robust protocol

for verifying synthesis success and purity. The presence of the "Heavy Atom Effect" induced by

iodine serves as the primary diagnostic marker.

Structural Analysis & Assignment Strategy
The structural elucidation of 4-Chloro-1-ethyl-2-iodobenzene relies on identifying three

distinct carbon environments: the aliphatic ethyl chain, the aromatic ring carbons, and the

highly specific ipso-carbon attached to the iodine atom.

Molecular Geometry & Numbering
To ensure accurate assignment, we utilize the following IUPAC numbering scheme for the

benzene ring:
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C1: Attached to Ethyl group (Ipso-Ethyl)

C2: Attached to Iodine (Ipso-Iodo)

C3: Ortho to Iodine, Meta to Ethyl

C4: Attached to Chlorine (Ipso-Chloro)

C5: Meta to Chlorine

C6: Ortho to Ethyl
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Caption: Logical flow of C13 NMR assignments distinguishing aliphatic side chains from

aromatic cores, highlighting the unique shielded C-I signal.
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Comparative Data Analysis
This section compares the Product (4-Chloro-1-ethyl-2-iodobenzene) against its Precursor

(4-Chloro-1-ethylbenzene). This comparison is critical for process chemists monitoring the

iodination reaction.

The "Heavy Atom" Diagnostic
The most significant spectral feature is the Heavy Atom Effect (Spin-Orbit Coupling) caused by

Iodine. Unlike Chlorine or Ethyl groups which typically deshield (shift downfield) the attached

carbon, Iodine significantly shields the attached carbon (C2), moving it upfield to the 90–100

ppm range. This is the definitive "Yes/No" signal for reaction completion.

Spectral Data Table (High-Fidelity Prediction)
Note: Values are calculated based on substituent chemical shift additivity rules (SCS) relative

to benzene (128.5 ppm).

Carbon
Position

Assignment

Product: 4-
Chloro-1-ethyl-
2-iodobenzene
(δ ppm)

Alternative: 4-
Chloro-1-
ethylbenzene
(δ ppm)

Shift
Difference (Δ)

C2 (C-I) Ipso-Iodo 98.5 ± 2.0 128.0 (C-H)
-29.5

(Diagnostic)

C1 (C-Et) Ipso-Ethyl 145.2 142.5 +2.7

C4 (C-Cl) Ipso-Chloro 132.8 131.5 +1.3

C3 Aromatic C-H 129.5 128.0 +1.5

C5 Aromatic C-H 127.1 128.5 -1.4

C6 Aromatic C-H 128.8 128.0 +0.8

C-α Ethyl CH2 29.1 28.5 +0.6

C-β Ethyl CH3 14.8 15.5 -0.7
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Key Takeaway: The disappearance of the C-H signal at ~128 ppm and the appearance of a

new quaternary signal at ~98.5 ppm confirms the successful installation of iodine at the C2

position.

Experimental Protocols
To replicate these results or verify a batch, follow this standardized acquisition protocol.

Sample Preparation
Mass: Weigh 20–30 mg of the analyte.

Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3).

Why? CDCl3 is the standard reference (77.16 ppm triplet). Avoid DMSO-d6 unless

solubility is an issue, as it can cause solvent-induced shifts.

Tube: Transfer to a clean, dry 5mm NMR tube. Filter if any particulate is visible.

Acquisition Parameters (Standard 100 MHz Carbon)
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

Relaxation Delay (D1): 2.0 seconds.

Note: The Quaternary C-I carbon has a long relaxation time (T1). If the signal at ~98 ppm

is weak, increase D1 to 5.0 seconds.

Scans (NS): Minimum 512 scans (due to lower sensitivity of quaternary carbons).

Spectral Width: 0 – 220 ppm.
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Acquire 13C Spectrum
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Caption: Step-by-step decision tree for spectral verification of 4-Chloro-1-ethyl-2-
iodobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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